Cas no 373603-87-3 (1-Benzyl-3-(Trifluoromethyl)Piperidin-4-Ol)

1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative with significant utility in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design for improved bioavailability. The benzyl substituent offers versatility for further functionalization, while the hydroxyl group at the 4-position provides a reactive handle for derivatization. This compound is particularly useful as a chiral building block in asymmetric synthesis, enabling the development of bioactive molecules with tailored stereochemistry. Its structural features make it suitable for applications in CNS-targeting compounds, enzyme inhibitors, and other biologically active intermediates. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-Benzyl-3-(Trifluoromethyl)Piperidin-4-Ol structure
373603-87-3 structure
Product Name:1-Benzyl-3-(Trifluoromethyl)Piperidin-4-Ol
CAS No:373603-87-3
MF:C13H16F3NO
MW:259.267454147339
MDL:MFCD18800733
CID:1483004
PubChem ID:23003703
Update Time:2025-11-05

1-Benzyl-3-(Trifluoromethyl)Piperidin-4-Ol Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-3-(trifluoromethyl)-4-piperidinol
    • 1-benzyl-3-(trifluoromethyl)piperidin-4-ol
    • 1-benzyl-4-hydroxy-3-trifluoromethylpiperidine
    • 373603-87-3
    • 1-Benzyl-4-hydroxy-3-(trifluoromethyl)piperidine
    • AB91432
    • AKOS024438705
    • 1-benzyl-3-(trifluoromethyl)piperidin-4-ol-B28317
    • YPA60387
    • SCHEMBL7226356
    • AS-68232
    • CS-W001739
    • 1-BENZYL-3-(TRIFLUOROMETHYL)PIPERIDIN-4-OL[373603-87-3]
    • 1-Benzyl-3-(Trifluoromethyl)Piperidin-4-Ol
    • MDL: MFCD18800733
    • Inchi: 1S/C13H16F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2
    • InChI Key: OHFZOQIFUMKHBT-UHFFFAOYSA-N
    • SMILES: FC(C1CN(CC2C=CC=CC=2)CCC1O)(F)F

Computed Properties

  • Exact Mass: 259.11839862g/mol
  • Monoisotopic Mass: 259.11839862g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 23.5Ų

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Additional information on 1-Benzyl-3-(Trifluoromethyl)Piperidin-4-Ol

Recent Advances in the Study of 1-Benzyl-3-(Trifluoromethyl)Piperidin-4-Ol (CAS: 373603-87-3)

The compound 1-Benzyl-3-(Trifluoromethyl)Piperidin-4-Ol (CAS: 373603-87-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the versatility of 1-Benzyl-3-(Trifluoromethyl)Piperidin-4-Ol as a key intermediate in the synthesis of novel bioactive molecules. Its trifluoromethyl group and benzyl substitution pattern make it particularly valuable for modulating pharmacokinetic properties such as metabolic stability and membrane permeability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for CNS-targeting compounds, with improved blood-brain barrier penetration compared to non-fluorinated analogs.

In terms of biological activity, emerging research suggests that derivatives of 1-Benzyl-3-(Trifluoromethyl)Piperidin-4-Ol show promising activity against various neurological targets. A recent patent application (WO2023056789) discloses its utility in developing sigma-1 receptor modulators for neurodegenerative diseases. The compound's ability to influence protein-protein interactions in neuroprotective pathways has been particularly noteworthy, with in vitro studies showing significant reduction in oxidative stress markers in neuronal cell lines.

The synthetic routes to 1-Benzyl-3-(Trifluoromethyl)Piperidin-4-Ol have also seen recent optimization. A 2024 publication in Organic Process Research & Development describes a scalable, enantioselective synthesis with 92% overall yield, addressing previous challenges in stereochemical control. This advancement is particularly important as the stereochemistry of the piperidine ring has been shown to dramatically affect biological activity in receptor binding assays.

From a safety and ADME (Absorption, Distribution, Metabolism, and Excretion) perspective, recent preclinical studies indicate favorable pharmacokinetic profiles for derivatives of this scaffold. The trifluoromethyl group appears to confer metabolic stability without significantly increasing lipophilicity, as demonstrated in comparative studies with analogous non-fluorinated compounds (Bioorganic & Medicinal Chemistry Letters, 2023).

Looking forward, several pharmaceutical companies have included 1-Benzyl-3-(Trifluoromethyl)Piperidin-4-Ol derivatives in their discovery pipelines, particularly for CNS disorders and inflammatory conditions. Its structural flexibility allows for diverse modifications while maintaining core pharmacophoric features. However, challenges remain in optimizing selectivity profiles and minimizing off-target effects, which are active areas of current research.

In conclusion, 1-Benzyl-3-(Trifluoromethyl)Piperidin-4-Ol represents a promising scaffold in medicinal chemistry with multiple recent advances in synthesis, biological evaluation, and therapeutic potential. Continued research into structure-activity relationships and mechanism of action will likely yield additional insights and potential clinical candidates in the coming years.

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